molecular formula C18H18N2O3 B6031157 N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide

Cat. No.: B6031157
M. Wt: 310.3 g/mol
InChI Key: ZNFKSLYZZSWGFF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide is a synthetic carboxamide derivative featuring a 1-methylindole core linked via a carboxamide bridge to a 3,4-dimethoxyphenyl group. This compound belongs to a class of bioactive molecules where the 3,4-dimethoxy substitution pattern is associated with enhanced binding affinity to biological targets, particularly in neurotransmitter receptors and enzymes like monoamine oxidases . The indole moiety contributes to π-π stacking interactions, while the methoxy groups modulate solubility and electronic properties.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-20-10-9-13-14(5-4-6-15(13)20)18(21)19-12-7-8-16(22-2)17(11-12)23-3/h4-11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFKSLYZZSWGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with 3,4-Dimethoxyphenyl Group: The indole core is then subjected to a substitution reaction with 3,4-dimethoxyphenyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Materials Science: The compound is investigated for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

    Industrial Applications: The compound is utilized in the development of corrosion inhibitors and as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations :

  • Core Heterocycles: The indole core in the target compound distinguishes it from benzodiazolone (Compound 56) and benzamide (Rip-B) derivatives. Indole’s aromaticity and planar structure may enhance binding to hydrophobic pockets compared to the non-planar piperidine in Compound 54.
  • Synthetic Routes : The target compound likely employs carboxamide coupling similar to Compound 56 , whereas Rip-B uses a simpler benzoylation reaction .

Physicochemical and Spectral Properties

Melting Points and Stability
  • Rip-B : Melting point = 90°C , indicating moderate crystallinity due to the flexible phenethylamine linker.
  • Compound 56: No melting point reported, but HRMS data (m/z 458.0954) confirms molecular integrity .
  • Target Compound : Predicted higher melting point (>100°C) due to rigid indole core and hydrogen-bonding capacity of the carboxamide group.
Spectroscopic Data
  • 1H-NMR Trends :
    • Rip-B’s 3,4-dimethoxyphenyl group shows characteristic aromatic protons at δ 6.7–7.1 ppm and methoxy signals near δ 3.8 ppm .
    • The target compound’s indole protons (C2 and C3) are expected downfield (δ 7.2–7.5 ppm) due to electron-withdrawing carboxamide.
  • 13C-NMR : The carbonyl carbon in Rip-B appears at δ 167 ppm , comparable to the target compound’s carboxamide (δ 165–170 ppm predicted).

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